Naluzotan Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

740873-82-9 |

|---|---|

Molecular Formula |

C23H39ClN4O3S |

Molecular Weight |

487.1 g/mol |

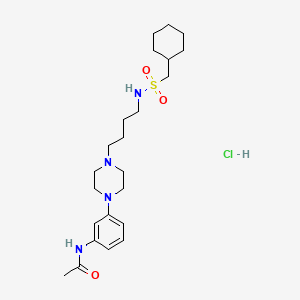

IUPAC Name |

N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C23H38N4O3S.ClH/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21;/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28);1H |

InChI Key |

QBACIVGQRFVOBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Naluzotan Hydrochloride: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naluzotan Hydrochloride is a potent and selective 5-HT1A receptor partial agonist that has been investigated for its potential therapeutic applications in anxiety and depression. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and its primary signaling pathway. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Properties of this compound

Naluzotan, with the chemical name N-(3-(4-(4-(cyclohexylmethanesulfonamido)butyl)piperazin-1-yl)phenyl)acetamide, is a synthetic compound belonging to the phenylpiperazine class of drugs. The hydrochloride salt is the commonly used form in research and development.

| Property | Value | Source |

| Chemical Formula | C23H39ClN4O3S | [1][2] |

| Molecular Weight | 487.1 g/mol | [1] |

| IUPAC Name | N-(3-{4-[4-(cyclohexylmethanesulfonamido)butyl]piperazin-1-yl}phenyl)acetamide hydrochloride | N/A |

| CAS Number | 740873-82-9 | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| pKa | Not explicitly found in searches. As a piperazine derivative, it will have at least two basic nitrogens. The piperazine ring nitrogens typically have pKa values in the range of 5-9. | N/A |

| Solubility | Soluble in aqueous solutions. Specific solubility values in various solvents are not readily available in the public domain. | N/A |

| Stability | Stable under standard laboratory storage conditions. Specific degradation pathways and shelf-life data are not detailed in the available literature. | N/A |

Synthesis of this compound

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, a plausible synthetic route can be constructed based on the synthesis of analogous phenylpiperazine derivatives. The following proposed synthesis is for informational purposes and would require optimization and validation.

The synthesis can be logically divided into three main stages:

-

Synthesis of the core intermediate, 1-(3-aminophenyl)piperazine.

-

Alkylation of the piperazine core and introduction of the cyclohexylmethanesulfonamide moiety.

-

Acetylation of the aniline group and final salt formation.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(3-nitrophenyl)piperazine

-

Reaction: A nucleophilic aromatic substitution reaction between 1-chloro-3-nitrobenzene and piperazine.

-

Reagents: 1-chloro-3-nitrobenzene, piperazine (excess), a base such as potassium carbonate, and a high-boiling point solvent like dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1-chloro-3-nitrobenzene in DMF, add an excess of piperazine and potassium carbonate.

-

Heat the reaction mixture at a temperature range of 100-120 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(3-nitrophenyl)piperazine.

-

Step 2: Reduction of the Nitro Group

-

Reaction: Reduction of the nitro group to an amine.

-

Reagents: 1-(3-nitrophenyl)piperazine, a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 1-(3-nitrophenyl)piperazine in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 1-(3-aminophenyl)piperazine.

-

Step 3: Synthesis of 4-bromobutyl cyclohexylmethanesulfonamide

-

Reaction: Sulfonylation of 4-bromobutylamine with cyclohexylmethanesulfonyl chloride.

-

Reagents: 4-bromobutylamine hydrochloride, cyclohexylmethanesulfonyl chloride, a base like triethylamine, and a solvent such as dichloromethane.

-

Procedure:

-

Suspend 4-bromobutylamine hydrochloride in dichloromethane and cool the mixture in an ice bath.

-

Add triethylamine, followed by the dropwise addition of cyclohexylmethanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired product.

-

Step 4: Alkylation of 1-(3-aminophenyl)piperazine

-

Reaction: N-alkylation of the piperazine ring.

-

Reagents: 1-(3-aminophenyl)piperazine, 4-bromobutyl cyclohexylmethanesulfonamide, a base such as potassium carbonate, and a solvent like acetonitrile.

-

Procedure:

-

Combine 1-(3-aminophenyl)piperazine, 4-bromobutyl cyclohexylmethanesulfonamide, and potassium carbonate in acetonitrile.

-

Heat the mixture to reflux and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Step 5: Acetylation of the Aniline Group

-

Reaction: N-acetylation of the primary aromatic amine.

-

Reagents: The product from Step 4, acetic anhydride or acetyl chloride, a base like triethylamine or pyridine, and a solvent such as dichloromethane.

-

Procedure:

-

Dissolve the product from Step 4 in dichloromethane and cool in an ice bath.

-

Add triethylamine followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain Naluzotan free base.

-

Step 6: Formation of the Hydrochloride Salt

-

Reaction: Acid-base reaction to form the hydrochloride salt.

-

Reagents: Naluzotan free base, hydrochloric acid (in a suitable solvent like ethanol or diethyl ether).

-

Procedure:

-

Dissolve the Naluzotan free base in a minimal amount of a suitable solvent (e.g., ethanol).

-

Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

-

Signaling Pathway of Naluzotan

Naluzotan is a selective partial agonist of the 5-HT1A receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.

Caption: 5-HT1A Receptor Signaling Pathway Activated by Naluzotan.

Experimental Workflow: Quality Control Analysis

A robust quality control (QC) workflow is essential to ensure the purity, identity, and quality of the synthesized this compound. The following diagram illustrates a typical QC workflow for an active pharmaceutical ingredient (API).

Caption: Quality Control Workflow for this compound API.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the purity determination of a piperazine-containing pharmaceutical compound and would require validation for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a data acquisition system.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would be determined during method development. A gradient elution may be necessary to resolve all impurities.

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Determined by analyzing the UV spectrum of this compound to find the wavelength of maximum absorbance.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject a standard solution of known concentration to determine the retention time and response factor.

-

Inject the sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the area of all peaks in the chromatogram.

-

Determine the purity by calculating the percentage of the area of the main peak relative to the total area of all peaks (Area Percent method).

-

Quantify any specified impurities using reference standards if available.

-

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. While a definitive, publicly available synthesis protocol is lacking, a plausible route has been outlined to guide researchers. The provided information on its chemical properties, signaling pathway, and a representative quality control workflow offers a solid foundation for professionals engaged in the research and development of this and similar compounds. Further experimental work is necessary to validate the proposed synthesis and fully characterize the physicochemical properties of this compound.

References

Preclinical Profile of Naluzotan Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naluzotan hydrochloride (also known as PRX-00023) is an investigational drug from the phenylpiperazine class of compounds that was developed for the treatment of central nervous system (CNS) disorders, primarily anxiety and depression.[1][2] As a selective serotonin 1A (5-HT1A) receptor agonist, its mechanism of action centers on modulating serotonergic pathways that are crucial for regulating mood and cognition.[1][3] While it showed promise in early-stage research, its development was ultimately discontinued.[2] This technical guide provides a comprehensive summary of the available preclinical data on Naluzotan, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and key experimental methodologies.

Mechanism of Action

Naluzotan acts as a potent and selective partial agonist at the 5-HT1A receptor.[2][4] These receptors are key players in the regulation of mood, anxiety, and cognitive processes.[1] By binding to and activating 5-HT1A receptors, Naluzotan modulates the serotonergic system. This activation is believed to optimize serotonin levels, which in turn can influence other critical neurotransmitter systems, including the dopamine and norepinephrine pathways.[1] This multi-faceted interaction is thought to underlie its potential anxiolytic and antidepressant effects.[1] In addition to its primary target, Naluzotan has also been found to have a significant affinity for the sigma receptor, though its primary pharmacological activity is attributed to its 5-HT1A agonism.[2][4]

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic properties of Naluzotan have been characterized through various in vitro and in vivo assays. It demonstrates high affinity and functional potency at the 5-HT1A receptor and weaker activity at other sites.

Table 1: In Vitro Receptor Binding and Functional Activity of Naluzotan

| Target | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| 5-HT1A Receptor | Ki (Binding Affinity) | 5.1 nM | Not Specified | [4] |

| EC50 (Functional Potency) | 20 nM | Not Specified | [4] | |

| IC50 | ~20 nM | Not Specified | [4] | |

| Sigma Receptor | Ki (Binding Affinity) | 100 nM | Guinea Pig | [4] |

| hERG K+ Channel | IC50 (Inhibition) | 3800 nM | Not Specified |[4] |

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rats and dogs to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Naluzotan. The compound showed moderate oral bioavailability and significant brain penetration.

Table 2: Preclinical Pharmacokinetic Parameters of Naluzotan (3 mg/kg, p.o.)

| Species | Oral Bioavailability | Serum t1/2 (po) | Cmax (po) | Brain:Serum Ratio (1h post-dose) | Reference |

|---|---|---|---|---|---|

| Rat | 11% | 2 - 3.5 h | 24 ± 13 ng/mL | ~0.5 | [4] |

| Dog | 16% | 1.1 h | 174 ± 141 ng/mL | Not Reported |[4] |

Toxicology Summary

Preclinical safety assessments indicated that Naluzotan does not inhibit key cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4), suggesting a low likelihood of mechanism-based drug-drug interactions.[4] It was also identified as a weak blocker of the hERG potassium channel, with an IC50 of 3800 nM, an important off-target activity that is routinely evaluated for proarrhythmic potential.[4] Comprehensive preclinical toxicology data, such as findings from repeat-dose, safety pharmacology, genotoxicity, and carcinogenicity studies, are not extensively detailed in the publicly available literature.

Key Experimental Protocols

In Vivo Efficacy: Rodent Ultrasonic Vocalization (USV) Assay

This protocol is based on a study that evaluated the anxiolytic effects of Naluzotan in rat pups bred for high infantile anxiety.[4]

Objective: To assess the anxiolytic potential of Naluzotan by measuring its effect on separation-induced ultrasonic vocalizations (USVs) in rat pups.

Methodology:

-

Subjects: Infant rats bred for a high-anxiety phenotype.

-

Drug Preparation: PRX-00023 (Naluzotan) is dissolved in a saline vehicle prior to administration.

-

Dosing: Pups are administered Naluzotan intraperitoneally (i.p.) at various doses (e.g., 0.01, 0.03, 0.05, 0.1, 0.3, 1.0, and 3.0 mg/kg). Within each litter, at least two littermates receive the same dose to ensure consistency.

-

Experimental Procedure:

-

Following injection, pups are separated from their dam and littermates.

-

Each pup is placed in an isolated, temperature-controlled chamber.

-

An ultrasonic microphone records the number of USVs emitted by the pup over a set period.

-

-

Data Analysis: The rate of USVs is calculated for each dose group and compared to a vehicle-treated control group. A significant reduction in USV rates without inducing sedation is indicative of anxiolytic activity. The study found that doses between 0.01-0.05 mg/kg significantly reduced USV rates without causing sedation.[4]

In Vitro Receptor Binding and Functional Assays (General Protocol)

This represents a general methodology for determining key in vitro parameters like Ki and EC50, as specific detailed protocols for Naluzotan are proprietary.

Objective: To quantify the binding affinity (Ki) and functional potency (EC50) of Naluzotan at the human 5-HT1A receptor.

Methodology for Binding Assay (Ki Determination):

-

Preparation: Cell membranes expressing the recombinant human 5-HT1A receptor are prepared. A radiolabeled ligand known to bind specifically to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is used.

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Naluzotan).

-

Separation & Counting: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Naluzotan. The IC50 value (the concentration of Naluzotan that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Methodology for Functional Assay (EC50 Determination):

-

Cell Culture: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor is used. These cells are engineered to produce a measurable downstream signal upon receptor activation (e.g., cAMP inhibition or GTPγS binding).

-

Compound Treatment: Cells are treated with increasing concentrations of Naluzotan.

-

Signal Measurement: After an incubation period, the functional response (e.g., a decrease in forskolin-stimulated cAMP levels) is measured.

-

Data Analysis: A dose-response curve is generated by plotting the response against the log concentration of Naluzotan. The EC50 value, representing the concentration that produces 50% of the maximal response, is calculated from this curve.

Conclusion

The preclinical data for this compound characterize it as a potent and selective 5-HT1A receptor partial agonist with a clear mechanism of action. In vivo studies in rodent models demonstrated its potential anxiolytic effects at doses that did not induce sedation.[4] Pharmacokinetic profiling in rats and dogs indicated moderate oral bioavailability and the ability to penetrate the blood-brain barrier.[4] While its preclinical profile was promising, Naluzotan did not demonstrate sufficient superiority over placebo in later clinical trials, leading to the cessation of its development.[2] Nevertheless, the preclinical studies provide a valuable framework for understanding the pharmacology of selective 5-HT1A agonists in the context of CNS drug discovery.

References

Naluzotan Hydrochloride: A Technical Guide for Researchers in Anxiety and Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naluzotan hydrochloride (also known as PRX-00023) is an investigational phenylpiperazine class serotonergic drug that has been a subject of significant research for its potential therapeutic applications in central nervous system (CNS) disorders, particularly generalized anxiety disorder (GAD) and major depressive disorder (MDD).[1][2] Developed initially by Eli Lilly and Company and later by EPIX Pharmaceuticals Inc., naluzotan is a selective and potent agonist of the serotonin 1A (5-HT1A) receptor.[1][2] While it demonstrated promising anxiolytic and antidepressant effects in early clinical trials, its development was ultimately halted as it did not show significant superiority over placebo.[2] This guide provides a comprehensive technical overview of the research conducted on this compound, focusing on its mechanism of action, pharmacological properties, and the methodologies of key preclinical and clinical studies.

Mechanism of Action

Naluzotan's primary mechanism of action is its selective and potent partial agonism at the 5-HT1A receptor.[2] These receptors are crucial in regulating mood, anxiety, and cognitive functions.[1] By stimulating these presynaptic and postsynaptic receptors, naluzotan is thought to modulate serotonergic neurotransmission. Its agonistic action on 5-HT1A autoreceptors on serotonin neurons leads to a reduction in neuronal firing and serotonin release in certain brain regions, while its action on postsynaptic receptors in regions like the hippocampus and cortex is believed to contribute to its therapeutic effects. This targeted action on the 5-HT1A receptor is intended to optimize serotonin levels, thereby alleviating symptoms of anxiety and depression.[1]

Furthermore, the agonistic activity at 5-HT1A receptors can indirectly influence other neurotransmitter systems, including the dopamine and norepinephrine pathways, which may also contribute to its overall neuropsychopharmacological profile.[1]

Pharmacological Profile

Naluzotan is characterized as a potent and selective 5-HT1A agonist.[3] It also exhibits affinity for the sigma receptor and acts as a weak blocker of the hERG K+ channel.[2][3] However, it does not significantly inhibit key cytochrome P450 isoforms, suggesting a lower potential for drug-drug interactions mediated by these enzymes.[3]

Table 1: Receptor Binding and Functional Activity of Naluzotan

| Target | Parameter | Value | Species | Reference |

| 5-HT1A Receptor | Ki | 5.1 nM | Not Specified | [3] |

| IC50 | ~20 nM | Not Specified | [3] | |

| EC50 | 20 nM | Not Specified | [3] | |

| Sigma Receptor | Ki | 100 nM | Guinea Pig | [3] |

| hERG K+ Channel | IC50 | 3800 nM | Not Specified | [3] |

| Cytochrome P450 | Inhibition | No significant inhibition for CYP1A2, 2C9, 2C19, 2D6, and 3A4 | Not Specified | [3] |

Pharmacokinetic Properties

Preclinical studies in animal models have shown that naluzotan has moderate oral bioavailability and achieves significant brain penetration.[3]

Table 2: Pharmacokinetic Parameters of Naluzotan in Animal Models

| Species | Dose & Route | Oral Bioavailability | Serum t1/2 | Cmax | Brain:Serum Ratio | Reference |

| Rat | 3 mg/kg, p.o. | 11% | 2-3.5 h | 24 ± 13 ng/mL | ~0.5 (at 1h) | [3] |

| Dog | 3 mg/kg, p.o. | 16% | 1.1 h | 174 ± 141 ng/mL | Not Reported | [3] |

Preclinical Research: Anxiolytic Effects

A key preclinical study investigated the anxiolytic potential of naluzotan using the ultrasonic vocalization (USV) model in infant rats bred for high infantile anxiety. This model is a well-established paradigm for assessing anxiety-like behavior in neonatal rodents.

Experimental Protocol: Ultrasonic Vocalization (USV) Assay

-

Animal Model: Infant rat pups bred for high infantile anxiety.[3]

-

Drug Preparation: Naluzotan (PRX-00023) was dissolved in a saline vehicle prior to injection.[3]

-

Administration: Pups were administered single intraperitoneal (i.p.) injections of naluzotan at various doses (0.01, 0.03, 0.05, 0.1, 0.3, 1.0, and 3.0 mg/kg) or a saline vehicle control. The total injection volume was 0.1 mg/kg.[3]

-

Procedure: Following injection, each pup was separated from its mother and littermates and placed in a sound-attenuated chamber. The rate of ultrasonic vocalizations (USVs), a sign of distress and anxiety in pups, was recorded.

-

Outcome Measure: The primary endpoint was the rate of USVs. A significant reduction in USV rates compared to the vehicle control was interpreted as an anxiolytic-like effect. The study found that doses between 0.01-0.05 mg/kg significantly reduced USV rates without inducing sedation.[3]

Clinical Research

Naluzotan progressed to Phase II and III clinical trials for the treatment of Generalized Anxiety Disorder (GAD) and co-morbid depression.[4] These studies evaluated its efficacy and safety against a placebo.

Efficacy in GAD and MDD

Results from clinical trials showed that naluzotan was effective in reducing symptoms of both anxiety and depression compared to placebo in some studies.[2][4] Efficacy was measured using standard psychiatric rating scales.

Table 3: Summary of Clinical Efficacy Data for Naluzotan

| Indication | Scale | Outcome | p-value | Reference |

| Depression | Montgomery-Asberg Depression Rating Scale (MADRS) | Significant improvement vs. placebo at Week 8 (-4.5 vs -1.6) | 0.0094 | [4] |

| Anxiety | Hamilton Anxiety Rating Scale (HAM-A) | Demonstrated anxiolytic effects | Not Specified | [2] |

| Depression | Hamilton Depression Rating Scale (HAM-D) | Demonstrated antidepressant effects | Not Specified | [2] |

Despite these positive findings in some trials, the overall results were not sufficiently robust to demonstrate a significant advantage over placebo, which ultimately led to the discontinuation of its development.[2]

Safety and Tolerability

Naluzotan was generally well-tolerated in clinical trials.[2][4] Notably, the discontinuation rate due to adverse events was lower in the naluzotan group (1.4%) compared to the placebo group (2.9%) in one study. The most frequently reported side effect was headache, occurring in 15.7% of patients treated with naluzotan versus 10.9% in the placebo group.[4] No drug-related serious adverse events were reported in this particular study.[4]

Conclusion

This compound is a selective 5-HT1A receptor agonist that showed initial promise as a treatment for anxiety and depression. Its mechanism of action is centered on the modulation of the serotonin system. Preclinical studies confirmed its anxiolytic-like effects, and early clinical trials provided some evidence of efficacy for both GAD and MDD with a favorable safety profile. However, the failure to consistently demonstrate a significant therapeutic benefit over placebo in later-stage trials led to the cessation of its clinical development. The research conducted on naluzotan nevertheless provides valuable insights into the role of the 5-HT1A receptor in anxiety and mood disorders and can inform future drug discovery efforts in this area.

References

In Vitro Functional Activity of Naluzotan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naluzotan hydrochloride (formerly known as PRX-00023) is a potent and selective serotonin 5-HT1A receptor agonist that has been investigated for its potential therapeutic applications in central nervous system disorders, including anxiety and depression. This technical guide provides a comprehensive overview of the in vitro functional activity of Naluzotan, detailing its binding affinity, functional potency, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Functional Profile

Naluzotan is an amidosulfonamide derivative that acts as a full agonist at the 5-HT1A receptor. Its mechanism of action revolves around the activation of this receptor, a G-protein coupled receptor (GPCR) belonging to the Gi/o family. This activation initiates a cascade of intracellular signaling events, leading to the modulation of neuronal activity.

Quantitative Data Summary

The in vitro pharmacological profile of Naluzotan has been characterized through a series of binding and functional assays. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: Receptor Binding Affinity of Naluzotan

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| Human 5-HT1A | [3H]8-OH-DPAT | Cloned human 5-HT1A receptor expressed in HEK293 cells | 5.1 |

| Guinea Pig Sigma | - | - | 100 |

Ki: Inhibitory constant, a measure of binding affinity.

Table 2: Functional Activity of Naluzotan

| Assay Type | Target | Cell Line | Parameter | Value (nM) |

| Cell-Based Functional Assay | 5-HT1A Receptor | - | EC50 | 20 |

| hERG K+ Channel Blockade | hERG K+ Channel | HEK293 cells | IC50 | 3800 |

EC50: Half-maximal effective concentration, a measure of potency. IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of Naluzotan's in vitro functional activity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Naluzotan for the human 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the cloned human 5-HT1A receptor.

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

-

Non-specific Binding Control: 8-OH-DPAT (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid.

-

Test Compound: this compound.

Procedure:

-

Aliquots of cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [3H]8-OH-DPAT (typically at or near its Kd value).

-

A range of concentrations of Naluzotan are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled 8-OH-DPAT (e.g., 10 µM).

-

The incubation is carried out at room temperature for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value (the concentration of Naluzotan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay (Generic Agonist Assay)

Objective: To determine the functional potency (EC50) and efficacy of Naluzotan as a 5-HT1A receptor agonist.

Principle: Activation of the Gi/o-coupled 5-HT1A receptor by an agonist leads to a measurable downstream cellular response, such as inhibition of adenylyl cyclase (leading to decreased cAMP levels) or stimulation of GTPγS binding.

General Protocol (Example: cAMP Assay):

-

Cell Culture: Cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of Naluzotan.

-

Incubation: The plates are incubated for a defined period to allow for cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

-

Data Analysis: The concentration-response curve for Naluzotan's inhibition of forskolin-stimulated cAMP production is plotted, and the EC50 value is determined using non-linear regression.

hERG Potassium Channel Blockade Assay

Objective: To assess the potential for Naluzotan to inhibit the hERG potassium channel, a critical off-target interaction that can be associated with cardiac side effects.

Methodology: Automated patch-clamp electrophysiology.

Procedure:

-

Cell Line: HEK293 cells stably expressing the hERG potassium channel are used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG channel currents.

-

Compound Application: Increasing concentrations of Naluzotan are applied to the cells, and the effect on the hERG current is measured.

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of Naluzotan. The IC50 value is then determined by fitting the concentration-response data to a logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT1A receptor and a typical experimental workflow for a radioligand binding assay.

Caption: 5-HT1A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Conclusion

This compound is a high-affinity, potent, and selective 5-HT1A receptor full agonist. The in vitro data demonstrate its specific interaction with its primary target and provide a quantitative basis for its pharmacological activity. The detailed experimental protocols and workflow diagrams presented in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of 5-HT1A receptor pharmacology. It is important to note that while Naluzotan shows high selectivity for the 5-HT1A receptor, its weaker interaction with the hERG channel and sigma receptors should be considered in the design and interpretation of further studies.

Pharmacokinetics of Naluzotan Hydrochloride in Animal Models: A Review of Preclinical Data

Despite a comprehensive search of publicly available scientific literature, specific pharmacokinetic data for Naluzotan Hydrochloride in animal models remains largely unavailable. This technical guide, therefore, addresses the general principles and methodologies relevant to the preclinical pharmacokinetic evaluation of novel chemical entities, drawing parallels from structurally or functionally similar compounds where appropriate. It is intended to provide a framework for researchers, scientists, and drug development professionals on the key aspects of Absorption, Distribution, Metabolism, and Excretion (ADME) studies in animal models.

Executive Summary

The characterization of a drug candidate's pharmacokinetic profile is a cornerstone of preclinical development. Understanding how a compound like this compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is critical for predicting its safety and efficacy in humans. This process typically involves a series of in vitro and in vivo studies in various animal species, most commonly rodents (rats, mice) and non-rodents (dogs, monkeys). While specific quantitative data for this compound is not publicly accessible, this document outlines the standard experimental protocols and data endpoints that would be essential for its comprehensive pharmacokinetic assessment.

Absorption

Oral bioavailability is a critical parameter for orally administered drugs. Studies in animal models are designed to determine the rate and extent of absorption.

Experimental Protocols

Oral Bioavailability Studies:

-

Animal Models: Typically, Sprague-Dawley rats and Beagle dogs are used. Animals are fasted overnight before drug administration.

-

Dosing: A solution or suspension of this compound would be administered via oral gavage. A typical study design would include multiple dose levels to assess dose proportionality. An intravenous (IV) dose is also administered to a separate group of animals to determine absolute bioavailability.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of this compound and its potential metabolites are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

In Vitro Permeability Assays:

-

Caco-2 Permeability: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The bidirectional transport of this compound across the Caco-2 monolayer is measured to predict its intestinal absorption and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Key Data and Interpretation

The primary pharmacokinetic parameters derived from these studies include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.

-

F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Distribution

Distribution studies aim to understand how a drug distributes into various tissues and fluids after absorption. For a CNS-active compound, brain penetration is a key focus.

Experimental Protocols

Plasma Protein Binding:

-

Method: Equilibrium dialysis or ultracentrifugation is used to determine the fraction of this compound bound to plasma proteins in different species (rat, dog, monkey, and human).

-

Significance: Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to distribute into tissues. Interspecies differences in plasma protein binding can significantly impact pharmacokinetic profiles.[1][2]

Brain Penetration Studies:

-

Animal Models: Rodents are commonly used.

-

Method: Following administration of this compound, brain and plasma samples are collected at various time points. The concentrations in both matrices are determined to calculate the brain-to-plasma ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu).

-

Microdialysis: This technique can be used in freely moving animals to measure the unbound concentration of the drug in the brain extracellular fluid, providing a more direct measure of target site exposure.

Key Data and Interpretation

-

Volume of Distribution (Vd): Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.

-

Brain-to-Plasma Ratio (Kp): A measure of the total drug concentration in the brain relative to plasma.

-

Unbound Brain-to-Unbound Plasma Ratio (Kp,uu): A more accurate indicator of the drug's ability to cross the blood-brain barrier and reach its target, as it accounts for differential binding in plasma and brain tissue.

Metabolism

Metabolism studies identify the metabolic pathways and the enzymes responsible for the biotransformation of a drug. This is crucial for understanding potential drug-drug interactions and identifying active or toxic metabolites.

Experimental Protocols

In Vitro Metabolism:

-

Liver Microsomes and Hepatocytes: Incubating this compound with liver microsomes or hepatocytes from different species (rat, dog, monkey, and human) helps to identify major metabolites and the cytochrome P450 (CYP) enzymes involved in its metabolism.

-

CYP Inhibition and Induction Assays: These assays assess the potential of this compound to inhibit or induce major CYP enzymes, which is a common cause of drug-drug interactions.

In Vivo Metabolite Profiling:

-

Sample Analysis: Plasma, urine, and feces collected from in vivo pharmacokinetic studies are analyzed to identify and quantify the major circulating and excreted metabolites.

Key Data and Interpretation

-

Metabolic Pathways: Identification of the primary routes of metabolism (e.g., oxidation, glucuronidation).

-

Metabolite Identification: Structural elucidation of major metabolites.

-

CYP Isoform Mapping: Determination of the specific CYP enzymes responsible for metabolism.

-

In Vitro-In Vivo Correlation: Comparing the metabolic profiles from in vitro and in vivo studies to predict human metabolism.

Excretion

Excretion studies determine the routes and rates of elimination of the drug and its metabolites from the body.

Experimental Protocols

Mass Balance Studies:

-

Radiolabeled Compound: A radiolabeled version of this compound (e.g., with 14C) is administered to animals (typically rats).

-

Sample Collection: Urine, feces, and expired air are collected over a period of time (e.g., 72-120 hours) to determine the total recovery of radioactivity.

-

Analysis: The amounts of radioactivity in each matrix are quantified to determine the primary routes of excretion.

Key Data and Interpretation

-

Routes of Excretion: The proportion of the dose excreted in urine and feces.

-

Rate of Excretion: The speed at which the drug and its metabolites are eliminated.

-

Clearance (CL): A measure of the body's efficiency in eliminating the drug.

Data Presentation

Due to the absence of specific data for this compound, the following tables are presented as templates that would be used to summarize the pharmacokinetic parameters from the described studies.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | F (%) |

|---|---|---|---|---|---|---|

| Rat | ||||||

| Dog |

| Monkey | | | | | | |

Table 2: Distribution Characteristics of this compound

| Species | Plasma Protein Binding (%) | Blood-to-Plasma Ratio | Vd (L/kg) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) |

|---|---|---|---|---|---|

| Rat | |||||

| Dog | |||||

| Monkey |

| Human | | | | | |

Visualizations

The following diagrams illustrate typical workflows and pathways relevant to pharmacokinetic studies.

Caption: Experimental workflow for determining oral bioavailability.

Caption: Overview of the ADME pathway for an orally administered drug.

Conclusion

The preclinical pharmacokinetic evaluation of this compound in animal models is a critical step in its development as a potential therapeutic agent. While specific data is not currently in the public domain, the established methodologies for assessing ADME provide a clear roadmap for its characterization. A thorough understanding of its absorption, distribution, metabolism, and excretion in rats, dogs, and monkeys will be instrumental in designing and predicting its clinical pharmacology in humans. The use of in vitro tools and sophisticated bioanalytical techniques will be essential to build a comprehensive pharmacokinetic profile and support its progression through clinical trials.

References

The Discovery and Development of Naluzotan Hydrochloride: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Naluzotan hydrochloride (also known as PRX-00023) is a selective serotonin 1A (5-HT1A) receptor agonist that was investigated for the treatment of central nervous system (CNS) disorders, primarily anxiety and depression.[1] Initially developed by Eli Lilly and Company and later by Epix Pharmaceuticals, naluzotan reached Phase 3 clinical trials for generalized anxiety disorder.[2][3] Despite demonstrating some promising preclinical and early clinical results, its development was ultimately halted as it did not show significant superiority over placebo.[4] This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its pharmacological properties, experimental protocols, and the data that defined its trajectory.

Discovery and Rationale

The development of naluzotan was rooted in the well-established role of the serotonin 1A (5-HT1A) receptor in modulating mood and anxiety.[1] Agonism at these receptors is a key mechanism of action for several anxiolytic and antidepressant medications.[1] The goal was to develop a highly selective and potent 5-HT1A agonist with an optimized pharmacokinetic and safety profile to offer a better therapeutic option for patients with anxiety and depressive disorders.

Mechanism of Action

Naluzotan is a potent and selective agonist of the 5-HT1A receptor.[5] Its mechanism of action involves binding to and activating these receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade that is believed to mediate its therapeutic effects. The specificity of naluzotan for the 5-HT1A receptor was a key design feature aimed at minimizing off-target side effects.[1]

Signaling Pathway

The activation of the 5-HT1A receptor by naluzotan leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a characteristic signaling pathway for Gi/o-coupled receptors. The reduction in cAMP levels influences the activity of protein kinase A (PKA) and downstream transcription factors, ultimately modulating neuronal excitability and neurotransmitter release.

Caption: Naluzotan's primary signaling pathway.

Preclinical Development

In Vitro Pharmacology

The in vitro pharmacological profile of naluzotan was characterized by its high affinity and selectivity for the 5-HT1A receptor.

Table 1: In Vitro Receptor Binding and Functional Activity of Naluzotan

| Target | Assay Type | Species | Value | Unit | Reference |

| 5-HT1A Receptor | Binding Affinity (Ki) | Human | 5.1 | nM | [5] |

| 5-HT1A Receptor | Functional Activity (IC50) | --- | ~20 | nM | [5] |

| hERG K+ Channel | Blocker Activity (IC50) | Human | 3800 | nM | [5] |

| Sigma Receptor | Binding Affinity (Ki) | Guinea Pig | 100 | nM | [5] |

Experimental Protocol: 5-HT1A Receptor Binding Assay (Representative)

A representative protocol for a competitive radioligand binding assay to determine the Ki of naluzotan for the 5-HT1A receptor would involve:

-

Preparation of Membranes: Membranes from cells recombinantly expressing the human 5-HT1A receptor are prepared.

-

Radioligand: A radiolabeled antagonist with high affinity for the 5-HT1A receptor, such as [3H]8-OH-DPAT, is used.

-

Incubation: The cell membranes, radioligand, and varying concentrations of naluzotan are incubated in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of naluzotan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in animal models to assess the absorption, distribution, metabolism, and excretion (ADME) properties of naluzotan.

Table 2: Preclinical Pharmacokinetic Parameters of Naluzotan

| Species | Dose (mg/kg) | Route | Bioavailability (%) | t1/2 (h) | Cmax (ng/mL) | Reference |

| Rat | 3 | p.o. | 11 | 2-3.5 | 24 ± 13 | [5] |

| Dog | 3 | p.o. | 16 | 1.1 | 174 ± 141 | [5] |

Naluzotan demonstrated significant brain penetration in rats, with a brain-to-serum concentration ratio of approximately 0.5.[5]

Clinical Development

Naluzotan progressed through to Phase 3 clinical trials for generalized anxiety disorder (GAD) and also underwent Phase 2 trials for major depressive disorder (MDD).[2][3]

Clinical Trials Overview

Table 3: Key Clinical Trials of this compound

| Phase | Condition | Status | Identifier | Sponsor |

| Phase 3 | Generalized Anxiety Disorder (GAD) | Completed | NCT00248183 | Epix Pharmaceuticals, Inc. |

| Phase 2 | Major Depressive Disorder (MDD) | Completed | NCT00448292 | Epix Pharmaceuticals, Inc. |

| Phase 2 | Localization-Related Epilepsy | Terminated | NCT01281956 | National Institute of Neurological Disorders and Stroke (NINDS) |

Clinical Efficacy and Safety

In clinical trials, naluzotan was generally well-tolerated.[4] The most commonly reported adverse event was headache, which occurred in 15% of patients compared to 10% in the placebo group.[4] While some trials showed statistically significant anxiolytic and antidepressant effects as measured by scales such as the Hamilton Anxiety Rating Scale (HAM-A) and the Montgomery-Åsberg Depression Rating Scale (MADRS), the overall efficacy was not deemed sufficiently superior to placebo to warrant further development, leading to the discontinuation of the program.[4]

Caption: The development pipeline of Naluzotan.

Conclusion

This compound is an example of a rationally designed drug candidate that showed promise in early development stages due to its potent and selective mechanism of action. However, its journey highlights the challenges of translating preclinical and early clinical findings into robust efficacy in larger patient populations. The data and experimental protocols outlined in this guide provide a valuable case study for researchers and professionals in the field of drug discovery and development, illustrating the rigorous and often unpredictable path from a promising molecule to a potential therapeutic. Although naluzotan did not reach the market, the knowledge gained from its development contributes to the broader understanding of 5-HT1A receptor pharmacology and the complexities of developing treatments for CNS disorders.

References

In-Depth Technical Guide: Selectivity of Naluzotan Hydrochloride for the 5-HT1A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naluzotan hydrochloride (formerly known as PRX-00023) is a potent and selective serotonin 1A (5-HT1A) receptor agonist that was under investigation for the treatment of anxiety and depression.[1] As a member of the phenylpiperazine class of compounds, its mechanism of action is centered on its high affinity and functional activity at the 5-HT1A receptor.[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Concept: Receptor Selectivity in Drug Discovery

The therapeutic efficacy of a drug is intrinsically linked to its selectivity for its intended target. High selectivity minimizes off-target interactions, thereby reducing the potential for adverse effects. In the context of naluzotan, its high selectivity for the 5-HT1A receptor over other neurotransmitter receptors is a critical determinant of its pharmacological profile. This document delves into the experimental data that substantiates this selectivity.

Quantitative Data Presentation: this compound Receptor Binding Profile

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound for the 5-HT1A receptor and a panel of other receptors. The data is compiled from various in vitro studies.

Table 1: Primary Target Affinity

| Receptor | Parameter | Value (nM) |

| Human 5-HT1A | Ki | 5.1[1] |

| Human 5-HT1A | IC50 | ~20[1] |

| Human 5-HT1A | EC50 | 20[1] |

Table 2: Off-Target Selectivity Profile

| Receptor/Channel | Parameter | Value (nM) | Selectivity Ratio (Ki Off-Target / Ki 5-HT1A) |

| Guinea Pig Sigma | Ki | 100[1] | ~19.6 |

| hERG K+ Channel | IC50 | 3800[1] | ~745 |

Note: A higher selectivity ratio indicates greater selectivity for the 5-HT1A receptor.

Experimental Protocols

This section details the methodologies employed in the key experiments cited for determining the receptor binding affinity and functional activity of this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor and a competing unlabeled ligand (in this case, naluzotan).

Objective: To determine the equilibrium dissociation constant (Ki) of naluzotan for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin or buspirone).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Cells expressing the 5-HT1A receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Receptor membranes.

-

A fixed concentration of [3H]-8-OH-DPAT.

-

Increasing concentrations of this compound (for competition curve) or buffer (for total binding).

-

A saturating concentration of a non-radiolabeled ligand (for determining non-specific binding).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of naluzotan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays are employed to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs) like 5-HT1A, which are coupled to Gi/o proteins, a common functional assay is the [35S]GTPγS binding assay.

Objective: To determine the potency (EC50) and efficacy of naluzotan as a 5-HT1A receptor agonist.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.

-

Radioligand: [35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP: Guanosine diphosphate.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Similar to the binding assay buffer, often containing GDP.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay.

-

Assay Setup: In a 96-well plate, the following are added:

-

Receptor membranes.

-

GDP.

-

Increasing concentrations of this compound.

-

-

Pre-incubation: The plate is pre-incubated to allow naluzotan to bind to the receptors.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation: The plate is incubated to allow for agonist-stimulated [35S]GTPγS binding to the G-proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: The data is analyzed to generate a dose-response curve, from which the EC50 (the concentration of naluzotan that produces 50% of the maximal response) and the Emax (the maximum response) are determined.

Mandatory Visualizations

Signaling Pathway of the 5-HT1A Receptor

Experimental Workflow for Radioligand Binding Assay

Logical Relationship of Selectivity Analysis

Conclusion

The available data robustly demonstrates that this compound is a potent and highly selective 5-HT1A receptor agonist. Its nanomolar affinity for the 5-HT1A receptor, coupled with significantly lower affinities for other screened receptors and ion channels, underscores its targeted pharmacological profile. The detailed experimental protocols provided herein offer a framework for the replication and validation of these findings. The high selectivity of naluzotan for the 5-HT1A receptor is a key characteristic that supported its investigation as a therapeutic agent for anxiety and depression. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a comprehensive understanding of the selectivity of this compound.

References

Structural Analysis of Naluzotan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naluzotan hydrochloride is a selective serotonin 1A (5-HT1A) receptor partial agonist that was investigated for the treatment of central nervous system (CNS) disorders, including anxiety and depression.[1][2] As a member of the phenylpiperazine class of compounds, its structural characteristics are integral to its pharmacological activity.[2] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its chemical properties, mechanism of action, and the analytical methodologies employed for its characterization. While specific experimental data from crystallographic and detailed spectroscopic analyses are not publicly available due to the cessation of its clinical development, this guide outlines the standard protocols and expected data for such a compound.

Chemical and Physical Properties

Naluzotan is chemically identified as N-(3-{4-[4-(1-cyclohexylmethanesulfonamido)butyl]piperazin-1-yl}phenyl)acetamide.[2] The hydrochloride salt is the form that was developed for clinical investigation.

| Property | Value | Source |

| IUPAC Name | N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide | [3] |

| Molecular Formula | C23H38N4O3S (Free Base) | [2][4] |

| C23H39ClN4O3S (Hydrochloride) | [5] | |

| Molecular Weight | 450.64 g/mol (Free Base) | [2][4] |

| 487.10 g/mol (Hydrochloride) | [5] | |

| InChI | InChI=1S/C23H38N4O3S/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28) | [2][3] |

| InChIKey | SPWZXWDPAWDKQE-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3 | [3] |

| CAS Number | 740873-06-7 (Free Base) | [2] |

| 740873-82-9 (Hydrochloride) | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects through its activity as a selective and potent partial agonist of the 5-HT1A receptor.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the modulation of mood, anxiety, and cognition.[1] Upon binding, Naluzotan stimulates the 5-HT1A receptor, leading to a cascade of intracellular signaling events.

The 5-HT1A receptor is primarily coupled to the Gαi/o protein.[6] Activation of this G-protein inhibits the activity of adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels affects the activity of protein kinase A (PKA). Additionally, the βγ-subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal firing. The signaling cascade also involves the activation of the phosphoinositide-3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are implicated in neurogenesis and synaptic plasticity.[1][7]

Caption: 5-HT1A Receptor Signaling Pathway.

Structural Elucidation Workflow

The structural characterization of a novel pharmaceutical compound like this compound typically follows a systematic workflow. This process begins with the synthesis and purification of the active pharmaceutical ingredient (API) and proceeds through various spectroscopic and crystallographic analyses to confirm its identity, purity, and three-dimensional structure.

Caption: A typical experimental workflow for structural analysis.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following sections describe standard methodologies for the key analytical techniques used in the structural elucidation of such pharmaceutical compounds.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and absolute configuration.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a supersaturated solution. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or controlled cooling. A range of solvents and solvent systems would be screened to find optimal conditions for crystal growth.

-

Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by identifying the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) and their connectivity.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample is placed in the NMR spectrometer. A series of experiments are performed, including:

-

¹H NMR: To identify the number and type of protons.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons, between protons and carbons, and long-range correlations, which helps in assembling the molecular structure.

-

-

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts, coupling constants, and integration values are analyzed to assign signals to specific atoms within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation patterns.

Methodology:

-

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). A high-resolution mass spectrometer (HRMS) is used to determine the accurate mass, which allows for the calculation of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Quantitative Data Summary

Detailed quantitative structural data for this compound from experimental studies are not available in the public domain. The following table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction analysis.

| Parameter | Description | Expected Data |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Data not available |

| Space Group | The symmetry of the crystal lattice. | Data not available |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Data not available |

| Volume (V) | The volume of the unit cell (ų). | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Calculated Density | The calculated density of the crystal (g/cm³). | Data not available |

| Key Bond Lengths | Lengths of specific chemical bonds (Å). | Data not available |

| Key Bond Angles | Angles between specific chemical bonds (°). | Data not available |

| Key Torsion Angles | Dihedral angles defining molecular conformation (°). | Data not available |

Conclusion

This compound is a selective 5-HT1A receptor partial agonist with a well-defined chemical structure. While its clinical development was discontinued, a thorough understanding of its structural properties remains crucial for the broader field of medicinal chemistry and drug design, particularly for compounds targeting the serotonergic system. The structural elucidation of such a molecule relies on a combination of powerful analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. Although specific experimental data for this compound are not publicly accessible, this guide provides a comprehensive framework of the methodologies and expected outcomes for its structural analysis, serving as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Naluzotan Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data and detailed representative protocols for conducting in vivo studies with Naluzotan Hydrochloride (also known as PRX-00023) in rats. This compound is a potent and selective serotonin 1A (5-HT1A) receptor agonist that has been investigated for its potential therapeutic effects in anxiety and depression.

Mechanism of Action

Naluzotan acts as a full agonist at the 5-HT1A receptor. The activation of this G-protein coupled receptor initiates a signaling cascade that is associated with anxiolytic and antidepressant effects.

5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo studies of this compound in rats.

Table 1: Pharmacokinetic Parameters of Naluzotan in Rats

| Parameter | Value | Route of Administration | Dose (mg/kg) |

| Oral Bioavailability | 11% | Oral (p.o.) | 3 |

| Serum Half-life (t1/2) | 2-3.5 h | Oral (p.o.) | 3 |

| Maximum Concentration (Cmax) | 24 ± 13 ng/mL | Oral (p.o.) | 3 |

| Brain:Serum Concentration Ratio (1h post-dose) | ~0.5 | IV or Oral | Not specified |

Table 2: Anxiolytic Effects of Naluzotan in Rat Pups (Ultrasonic Vocalization Assay)[1]

| Treatment Group | Dose (mg/kg, i.p.) | Effect on Ultrasonic Vocalizations (USVs) | Sedative Effects |

| Naluzotan (PRX-00023) | 0.01 - 0.05 | Significantly reduced USV rates | None observed |

| Buspirone (comparator) | > 0.1 | Reduced USV rates | Sedation observed |

Experimental Protocols

The following are detailed, representative protocols for conducting pharmacokinetic and behavioral studies with this compound in rats. These protocols are based on the limited available information and standard laboratory procedures.

Protocol 1: Pharmacokinetic Study of Orally Administered Naluzotan in Rats

This protocol is a representative example and may require optimization based on specific experimental goals.

Caption: Workflow for a Pharmacokinetic Study.

1. Animals:

-

Species: Sprague-Dawley rats (or other appropriate strain).

-

Sex: Male.

-

Age: 8-10 weeks.

-

Housing: Acclimate animals for at least one week before the experiment under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Drug Formulation:

-

Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose in sterile water). The concentration should be calculated to deliver a 3 mg/kg dose in a volume of 5-10 mL/kg.

3. Experimental Procedure:

-

Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

-

Administer this compound suspension orally (p.o.) via gavage.

-

Collect serial blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

4. Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Naluzotan in rat plasma.

-

Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of Naluzotan.

-

Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.

5. Data Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data. Key parameters include Cmax, Tmax, Area Under the Curve (AUC), and terminal half-life (t1/2).

Protocol 2: Anxiolytic Activity Assessment in Rat Pups using the Ultrasonic Vocalization (USV) Assay

This protocol is a detailed interpretation based on the study by Brunelli et al. (2009)[1].

Caption: Workflow for an Ultrasonic Vocalization Study.

1. Animals:

-

Species: Rat pups from a line bred for high rates of ultrasonic vocalizations (High USV line) to increase the baseline for detecting anxiolytic effects. If unavailable, a standard strain like Wistar or Sprague-Dawley can be used.

-

Age: Postnatal Day 10-12.

-

Housing: House the dam and litter in a quiet, temperature-controlled environment.

2. Drug Formulation:

-

Dissolve this compound in sterile saline to prepare solutions for intraperitoneal (i.p.) injection. Prepare a range of concentrations to administer doses of 0.01, 0.03, and 0.05 mg/kg in a small, consistent volume (e.g., 1 mL/kg). A vehicle control group (saline only) and a positive control group (e.g., buspirone) should be included.

3. Experimental Procedure:

-

On the day of testing, allow the pups to acclimate to the testing room.

-

Administer the prepared drug solutions or vehicle via i.p. injection. Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.

-

After the pre-treatment period, separate a single pup from its dam and littermates and place it in an isolation chamber. The chamber should be clean, and the ambient temperature should be maintained to prevent hypothermia-induced vocalizations (e.g., 30-32°C).

-

Record the ultrasonic vocalizations for a fixed period, typically 3-5 minutes, using a specialized ultrasonic microphone and recording software.

-

Following the recording session, return the pup to its home cage.

-

Observe the pups for any signs of sedation or other behavioral abnormalities.

4. Data Analysis:

-

Use specialized software to analyze the recorded vocalizations. The primary endpoint is typically the total number of USVs. Other parameters such as the duration and frequency of calls can also be analyzed.

-

Compare the number of USVs in the Naluzotan-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in USVs in the drug-treated groups is indicative of anxiolytic-like activity.

References

Application Notes and Protocols: Naluzotan Hydrochloride in Mouse Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naluzotan Hydrochloride, also known as PRX-00023, is a selective and potent 5-HT1A receptor partial agonist that has been investigated for its potential therapeutic benefits in central nervous system (CNS) disorders, particularly anxiety and depression.[1][2][3] Its mechanism of action primarily involves the modulation of the serotonin system, with downstream effects on dopamine and norepinephrine pathways.[1] These application notes provide detailed protocols for evaluating the anxiolytic and antidepressant-like effects of this compound in established mouse behavioral models.

Mechanism of Action: 5-HT1A Receptor Agonism

This compound exerts its effects by selectively binding to and activating 5-HT1A receptors. These receptors are key regulators of mood, anxiety, and cognition.[1] As a partial agonist, Naluzotan stimulates these receptors, leading to an increase in serotonin release, which is crucial for maintaining mental health balance.[1] This targeted action is believed to contribute to its potential anxiolytic and antidepressant properties with a favorable side-effect profile compared to less selective compounds.[1]

References

- 1. The selective 5-HT1A receptor agonist NLX-112 displays anxiolytic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of 5-HT1A and 5-HT1B receptors in antidepressant drug actions in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Naluzotan Hydrochloride Electrophysiology Patch Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction